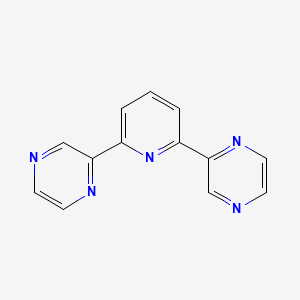

2,6-Di(pyrazin-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Di(pyrazin-2-yl)pyridine is a compound that has been used in the synthesis of various complexes. It has been used in the synthesis of copper(II) complexes with 2,2′:6′,2′′-terpyridine, 2,6-di(thiazol-2-yl)pyridine and this compound substituted with quinolines .

Synthesis Analysis

The compound has been synthesized using a series of 2,2′:6′,2′′-terpyridine (terpy), 2,6-di(thiazol-2-yl)pyridine (dtpy) and this compound (dppy) derivatives with n-quinolyl substituents . The synthesis process involves the use of copper(II) chloride and the corresponding ligand .Molecular Structure Analysis

The molecular structure of this compound has been determined through X-ray diffraction . The structure is complex and involves a series of 2,2′:6′,2′′-terpyridine (terpy), 2,6-di(thiazol-2-yl)pyridine (dtpy) and this compound (dppy) derivatives .Chemical Reactions Analysis

The compound has been used in the oxidation of alkanes and alcohols with peroxides . The reaction proceeds through the formation of an organosulphur radical .Applications De Recherche Scientifique

2,6-Di(pyrazin-2-yl)pyridine has a variety of applications in scientific research. It is widely used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds such as heterocycles, amines, and amides. It is also used as a catalyst in the synthesis of polymers, and it has been used in the synthesis of pharmaceuticals. In addition, this compound has been used as an inhibitor of enzymes, and it has been used in the study of enzyme kinetics.

Mécanisme D'action

Target of Action

The primary targets of 2,6-Di(pyrazin-2-yl)pyridine are copper (II) complexes . These complexes play a crucial role in various biological and chemical processes, including antiproliferative activity against human colorectal (HCT116) and ovarian (A2780) carcinoma , and catalytic activity in the oxidation of alkanes and alcohols with peroxides .

Mode of Action

This compound interacts with its targets by forming five-coordinate complexes with copper (II) complexes . The compound’s interaction with its targets results in changes in the antiproliferative and catalytic properties of the copper (II) complexes .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the oxidation of alkanes and alcohols with peroxides . The downstream effects of these pathways include the generation of oxidizing species, which have been studied for their kinetic characteristics .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its ability to form complexes with copper (ii) complexes .

Result of Action

The molecular and cellular effects of this compound’s action include antiproliferative activity against human colorectal (HCT116) and ovarian (A2780) carcinoma . Additionally, the compound exhibits catalytic activity in the oxidation of alkanes and alcohols with peroxides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its targets and its resulting changes can be influenced by the presence of other substances, such as copper (II) complexes . .

Avantages Et Limitations Des Expériences En Laboratoire

2,6-Di(pyrazin-2-yl)pyridine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. In addition, it is relatively non-toxic and has low reactivity. However, there are some limitations to its use in lab experiments. For example, it can be difficult to purify, and it can be difficult to maintain in solution for extended periods of time.

Orientations Futures

The potential applications of 2,6-Di(pyrazin-2-yl)pyridine are still being explored. Possible future directions include further studies on its biochemical and physiological effects, as well as its potential as an inhibitor of enzymes. In addition, further research could be conducted on its use as a catalyst in the synthesis of polymers and pharmaceuticals. Finally, further studies could be conducted on its potential as an antioxidant, anti-inflammatory, and anti-cancer agent.

Méthodes De Synthèse

The synthesis of 2,6-Di(pyrazin-2-yl)pyridine has been studied extensively. One of the most commonly used methods is the reaction between 2,6-dichloropyridine and hydrazine hydrate. This method involves the reaction of the two compounds at a temperature of 120-140°C in an inert atmosphere. The reaction is typically carried out in a sealed tube or flask, and the resulting product is then purified by recrystallization. Other methods of synthesis include the reaction of 2,6-dibromopyridine with hydrazine hydrate, the reaction of 2,6-dichloropyridine with hydrazine dihydrochloride, and the reaction of 2,6-dichloropyridine with hydrazine sulfate.

Safety and Hazards

While specific safety and hazard information for 2,6-Di(pyrazin-2-yl)pyridine was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes wearing suitable protective clothing, avoiding contact with skin and eyes, and using only in well-ventilated areas .

Analyse Biochimique

Cellular Effects

The effects of 2,6-Di(pyrazin-2-yl)pyridine on cellular processes are complex and multifaceted. It has been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that is still being studied. It may interact with certain transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-(6-pyrazin-2-ylpyridin-2-yl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5/c1-2-10(12-8-14-4-6-16-12)18-11(3-1)13-9-15-5-7-17-13/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFBGNSRINOWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=NC=CN=C2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does the structure of 2,6-Di(pyrazin-2-yl)pyridine influence its coordination chemistry and ability to form complexes with metals like copper?

A: this compound acts as a tridentate ligand, meaning it can bind to a metal ion through three nitrogen atoms – one from each of the pyridine and pyrazine rings [, ]. This "pincer" configuration creates stable five-coordinate complexes with metals like copper(II) []. The substituents on the central pyridine ring can further influence the complex's geometry and properties, affecting its catalytic activity and antiproliferative behavior [].

Q2: What catalytic properties have been observed with copper(II) complexes of this compound derivatives, and what factors influence their catalytic activity?

A: Copper(II) complexes of this compound derivatives have shown catalytic activity in the oxidation of alkanes and alcohols using peroxides []. The nature of the substituent on the pyridine ring, as well as the overall structure of the triimine ligand (e.g., comparing to 2,2':6',2''-terpyridine or 2,6-di(thiazol-2-yl)pyridine), significantly influence the catalytic activity and selectivity of the complex [, ]. Kinetic studies suggest a mechanism involving competitive interaction of hydroxyl radicals with both the solvent and the substrate within the catalyst's cavity [].

Q3: What is the impact of incorporating a carbazole group onto the this compound scaffold on the photophysical properties of Rhenium(I) carbonyl complexes?

A: When a carbazole group is introduced to the this compound ligand framework via a phenylene linker and then complexed with Rhenium(I) carbonyl, it exhibits a lesser influence on the triplet excited state compared to a pyrrolidine group []. This modification offers valuable insights into fine-tuning the luminescent properties of these complexes for potential applications in areas like organic light-emitting diodes (OLEDs) [].

Q4: How does the self-assembly behavior of this compound derivatives influence their potential for gelation?

A: The gelation ability of this compound derivatives is closely tied to their self-assembly behavior, which can be influenced by factors like intermolecular interactions and molecular shape []. For instance, while CuCl2 complexes with 4'-(n-cyanophenyl)-2,2',6',2″-terpyridine are known to form gels, analogous complexes with 4-(n-cyanophenyl)-2,6-di-pyrazin-2-yl-pyridine tend to crystallize []. This difference highlights the delicate balance required between molecular structure and intermolecular forces for gelation to occur in these coordination compounds.

Q5: What analytical techniques are commonly employed to characterize this compound derivatives and their metal complexes?

A5: Various spectroscopic and analytical techniques are used to characterize this compound derivatives and their metal complexes. These include:

- UV-Vis Spectroscopy: To study the electronic transitions and understand the light absorption properties of the compounds, particularly relevant for complexes with photophysical applications [].

- Electrochemical methods: To investigate the redox properties of the metal complexes, offering insights into their potential as catalysts [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}propanoic acid](/img/structure/B6309299.png)

amino}propanoic acid](/img/structure/B6309305.png)

![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)

![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)

![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)

![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)

![7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B6309336.png)